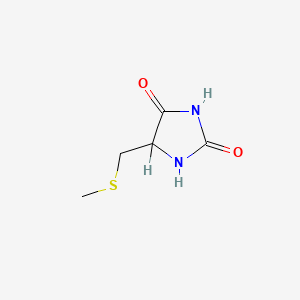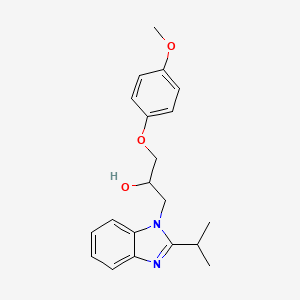
2,4-Imidazolidinedione, 5-((methylthio)methyl)-
概要
説明
2,4-Imidazolidinedione, 5-((methylthio)methyl)- is a chemical compound with the molecular formula C5H8N2O2S It is a derivative of imidazolidinedione, featuring a methylthio group attached to the 5-position of the imidazolidinedione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-((methylthio)methyl)- typically involves the reaction of imidazolidinedione with a methylthio-containing reagent. One common method is the alkylation of imidazolidinedione with methylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2,4-Imidazolidinedione, 5-((methylthio)methyl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding the parent imidazolidinedione.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents such as DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolidinedione.
Substitution: Various substituted imidazolidinedione derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Imidazolidinedione, 5-((methylthio)methyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Imidazolidinedione, 5-((methylthio)methyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylthio group can enhance the compound’s binding affinity to its molecular targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2,4-Imidazolidinedione, 5-methyl-: Lacks the methylthio group, resulting in different reactivity and applications.
2,4-Imidazolidinedione, 5-ethyl-: Contains an ethyl group instead of a methylthio group, leading to variations in chemical behavior and biological activity.
2,4-Imidazolidinedione, 5-phenyl-:
Uniqueness
2,4-Imidazolidinedione, 5-((methylthio)methyl)- is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This functional group can participate in various chemical transformations, making the compound versatile for different applications.
特性
IUPAC Name |
5-(methylsulfanylmethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-10-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMLJHMBQGSIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975039 | |
| Record name | 4-[(Methylsulfanyl)methyl]-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59640-66-3 | |
| Record name | 2,4-Imidazolidinedione, 5-((methylthio)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059640663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(Methylsulfanyl)methyl]-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(methylsulfanyl)methyl]imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[2-(Dimethylamino)ethyl]-4-methylbenzamide](/img/structure/B1658028.png)
![5-Acetyl-6-(4-hydroxy-3-methoxy-5-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1658031.png)

![2-Ethyl-N-(3-{[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-3-oxopropyl)-N-propylhexanamide](/img/structure/B1658034.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-phenyltetrazol-5-amine](/img/structure/B1658039.png)
![N-[dipropoxyphosphoryl-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B1658040.png)

![[1-[(3,4-Dimethoxyphenyl)-(propanoylamino)methyl]naphthalen-2-yl] acetate](/img/structure/B1658042.png)
![6-Bromo-3-[2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine-3-carbonyl]-4a,8a-dihydrochromen-2-one](/img/structure/B1658044.png)
![N-[(E)-[4-(2-chloroanilino)-4-oxobutan-2-ylidene]amino]furan-2-carboxamide](/img/structure/B1658045.png)
![N-{2-Methyl-4-[(2-nitrophenyl)sulfanyl]phenyl}acetamide](/img/structure/B1658047.png)
![2-[(7-Ethyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B1658048.png)

